1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Description
DMMDA-2 is a synthetic compound that was first synthesized in the 1970s by Alexander Shulgin. It belongs to the family of phenethylamines and has a chemical structure that is similar to other compounds such as mescaline and MDMA. DMMDA-2 has been found to have psychoactive properties and has the potential to be used in the field of medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Protecting Group Applications
Chemical Synthesis Enhancement : Various studies have explored the synthesis and application of compounds with similar functionalities, demonstrating their utility in enhancing chemical synthesis processes. For instance, the introduction of dimethoxybenzyl (DMB) groups as protecting groups for carboxylic acids and hydroxyl groups showcases the compound's relevance in synthetic chemistry. These protecting groups are easily introduced and removed under mild conditions, making them invaluable in the synthesis of complex molecules (Kim & Misco, 1985; Takaku, Ito, & Imai, 1986).
Medicinal Chemistry and Drug Development
Antitumor Activity : Research on structurally similar compounds, such as those containing dimethoxybenzyl groups, has uncovered significant antitumor activities. These findings underscore the potential of such compounds in the development of novel anticancer therapies, highlighting the importance of chemical modifications in enhancing biological activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Pharmacokinetics and Drug Metabolism
Radiolabeling for Pharmacokinetic Studies : The synthesis of radiolabeled compounds, closely related to the chemical structure of interest, facilitates the exploration of their pharmacokinetic profiles. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic agents, thereby aiding in the design of drugs with optimal pharmacological properties (Czeskis, 1998).
Material Science and Catalysis
Protecting Group Strategy in Material Synthesis : The application of dimethoxybenzyl groups as protecting entities extends into the field of material science, where they are employed in the synthesis of complex organic molecules. This strategy enhances the selectivity and efficiency of synthetic processes, enabling the construction of materials with specific functions (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14-6-8-19(9-7-14)11-16(20)13-23-12-15-10-17(21-2)4-5-18(15)22-3;/h4-5,10,14,16,20H,6-9,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJOFOLTJVTBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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